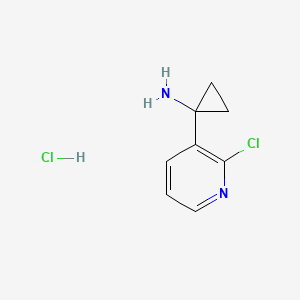
3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is an organic compound belonging to the biphenyl family This compound is characterized by a biphenyl core with a fluorine atom at the 3’ position, a methoxy group at the 5 position, and a carboxaldehyde group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde typically involves several steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluorine atom at the 3’ position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group is introduced at the 5 position through nucleophilic substitution reactions using methanol and a suitable base.
Formylation: The formyl group is introduced at the 2 position using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods: In an industrial setting, the production of 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid.
Reduction: 3’-Fluoro-5-methoxybiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism by which 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
- 3’-Fluoro-4-methoxybiphenyl-2-carboxaldehyde
- 3’-Fluoro-5-methylbiphenyl-2-carboxaldehyde
- 3’-Chloro-5-methoxybiphenyl-2-carboxaldehyde
Comparison:
- 3’-Fluoro-4-methoxybiphenyl-2-carboxaldehyde: Similar in structure but with the methoxy group at the 4 position, which can lead to different reactivity and properties.
- 3’-Fluoro-5-methylbiphenyl-2-carboxaldehyde: The presence of a methyl group instead of a methoxy group can affect the compound’s electronic properties and reactivity.
- 3’-Chloro-5-methoxybiphenyl-2-carboxaldehyde: The chlorine atom can impart different chemical properties compared to fluorine, such as reactivity towards nucleophiles.
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde stands out due to the unique combination of substituents, which confer specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H11FO2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-13-6-5-11(9-16)14(8-13)10-3-2-4-12(15)7-10/h2-9H,1H3 |
Clé InChI |
CIGRTTWOVXOCKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


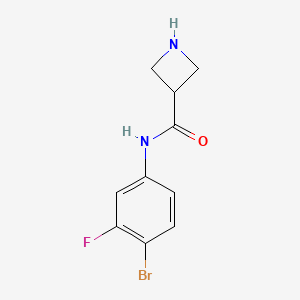


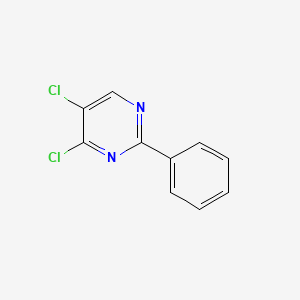



![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)
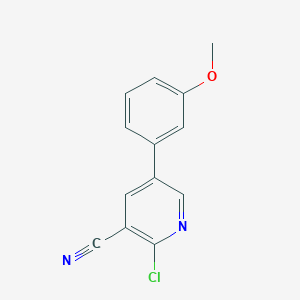


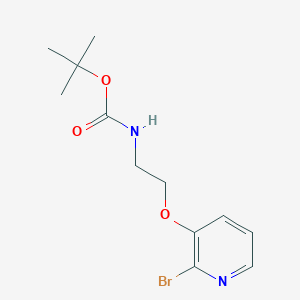
![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
